molecular formula C13H14BNO4S B2464735 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid CAS No. 2096336-05-7

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Cat. No.: B2464735
CAS No.: 2096336-05-7
M. Wt: 291.13
InChI Key: PUWVRBKKJNKHLI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 4-[methyl(phenyl)sulfamoyl]benzeneboronic acid (C₁₃H₁₄BNO₄S, MW 291.13 g/mol) consists of a central benzene ring substituted with a boronic acid group (–B(OH)₂) at the para position and a methyl(phenyl)sulfamoyl moiety (–N(SO₂)CH₃Ph) at the adjacent position. The sulfamoyl group bridges the aromatic system to a methylated nitrogen atom, which is further connected to a phenyl ring. This configuration introduces steric hindrance around the boron center while enabling hydrogen-bonding interactions via the sulfonamide and boronic acid functional groups.

Crystallographic data for this compound remain unreported in public databases. However, analogous arylboronic acids with sulfonamide substituents exhibit planar geometries at the boron atom, with B–O bond lengths averaging 1.36 Å and O–B–O angles near 120°. The sulfonamide group typically adopts a tetrahedral geometry around sulfur, with S–N and S–O bond lengths of ~1.62 Å and ~1.43 Å, respectively.

Table 1: Key bond parameters in analogous sulfonamide-containing arylboronic acids

Bond/Angle Average Value Reference Compound
B–O 1.36 Å 4-Methoxycarbonylphenylboronic acid
S–N 1.62 Å Methyl phenyl sulfone
O–B–O 119.5° Phenylboronic acid
C–S–O 106.2° 4-(Methanesulfonyl)phenylboronic acid

Properties

IUPAC Name

[4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWVRBKKJNKHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096336-05-7
Record name {4-[methyl(phenyl)sulfamoyl]phenyl}boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid typically involves the reaction of phenylboronic acid with methyl(phenyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and other biochemical applications. The compound can also participate in various catalytic cycles, enhancing its utility in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Modifications

4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]benzeneboronic acid (CAS: 913835-89-9)
  • Molecular Formula: C₁₇H₂₀BNO₅S
  • Key Differences : The sulfamoyl nitrogen is substituted with cyclopropyl and 4-methoxybenzyl groups instead of methyl and phenyl.
  • Implications: The bulkier substituents increase molecular weight (361.22 g/mol) and likely reduce solubility in polar solvents compared to the target compound.
b. (4-(N-(4-Fluorophenyl)sulfamoyl)phenyl)boronic acid (Compound 27, )
  • Molecular Formula: C₁₂H₁₁BFNO₄S
  • Key Differences : The sulfamoyl nitrogen is substituted with a 4-fluorophenyl group.
4-(Methanesulfonylamino)phenylboronic acid (CAS: 380430-57-9)
  • Molecular Formula: C₇H₁₀BNO₄S
  • Key Differences : Features a methylsulfonyl group instead of methyl(phenyl)sulfamoyl.
  • Implications : The sulfonyl group increases electron-withdrawing effects, which may enhance the acidity of the boronic acid (pKa ~7–9) and influence reactivity in cross-coupling reactions .

Carbamoyl Derivatives vs. Sulfamoyl Analogues

4-(N-Methylaminocarbonyl)phenylboronic acid (CAS: 121177-82-0)
  • Molecular Formula: C₈H₁₀BNO₃
  • Key Differences : Replaces the sulfamoyl group with a methylcarbamoyl (CONHMe) moiety.
  • Implications : The carbamoyl group reduces sulfur-related toxicity but may decrease hydrogen-bonding capacity in biological targets. The molecular weight is lower (179.0 g/mol ), improving aqueous solubility .
3-(4-Bromophenylcarbamoyl)phenylboronic acid (CAS: 874288-28-5)
  • Molecular Formula: C₁₃H₁₁BBrNO₃
  • Key Differences : Substituted with a bromophenylcarbamoyl group at the meta position.
  • Implications : The bromine atom adds steric bulk and may enhance halogen bonding in protein interactions. The meta substitution alters spatial orientation compared to para-substituted analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid 226396-31-2 C₇H₁₀BNO₄S 223.04 Boronic acid, sulfonamide Suzuki coupling; kinase inhibition
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]benzeneboronic acid 913835-89-9 C₁₇H₂₀BNO₅S 361.22 Boronic acid, disubstituted sulfonamide Building blocks for drug discovery
(4-(N-(4-Fluorophenyl)sulfamoyl)phenyl)boronic acid - C₁₂H₁₁BFNO₄S 299.10 Boronic acid, fluorophenyl sulfonamide Mer kinase inhibitor
4-(N-Methylaminocarbonyl)phenylboronic acid 121177-82-0 C₈H₁₀BNO₃ 179.00 Boronic acid, carbamoyl Intermediate for bioconjugates

Biological Activity

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H14_{14}BNO2_2S
  • CAS Number : 2096336-05-7
  • Molecular Weight : 249.12 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets.

Target Interactions

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including:
    • Acetylcholinesterase (AChE)
    • Butyrylcholinesterase (BChE)
    • Urease
  • Receptor Modulation : It modulates neurotransmitter receptors such as:
    • GABA(A) receptors
    • Glutamate receptors
  • Cell Signaling Pathways : The compound influences pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) with an IC50_{50} value indicating significant potency.
  • Antimicrobial Activity : Effective against bacterial strains such as Escherichia coli, showcasing its potential as an antibacterial agent.
  • Antioxidant Activity : Exhibits strong radical scavenging capabilities, contributing to its protective effects against oxidative stress.

Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of this compound on MCF-7 cells. The compound showed an IC50_{50} of 18.76 ± 0.62 µg/mL, indicating significant anticancer potential compared to control groups.

Cell LineIC50_{50} (µg/mL)
MCF-718.76 ± 0.62
Healthy CellsNo toxicity observed

Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound effectively inhibited the growth of E. coli at a concentration of 6.50 mg/mL.

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
E. coli6.50

Study 3: Enzyme Inhibition Profile

The enzyme inhibition properties were evaluated, showing promising results:

EnzymeIC50_{50} (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Urease1.10 ± 0.06

Q & A

Q. Basic Purification Protocol :

  • Chromatography : Use silica gel chromatography with a low-water-content eluent system (e.g., hexane/ethyl acetate with 1% acetic acid) to prevent boronic acid decomposition.
  • Recrystallization : Employ mixed solvents like toluene/hexane or dichloromethane/petroleum ether under inert atmosphere.
    Advanced Tip : Monitor hydrolysis via ¹¹B NMR to detect boroxine formation; if present, reintroduce pinacol ester protection and deprotect post-purification.

How does the sulfamoyl substituent affect the compound’s stability in aqueous solutions, and how can this be mitigated?

Stability Analysis :
The sulfamoyl group increases hydrophilicity, accelerating boronic acid hydrolysis in water. Stability studies (e.g., pH-dependent HPLC or NMR) show:

  • pH Dependency : Maximum stability at pH 6–7; degradation occurs rapidly below pH 4 or above pH 9.
    Mitigation Strategies :
  • Lyophilization : Store as a lyophilized powder under argon.
  • Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 6.5 for short-term aqueous experiments.

What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Q. Advanced Computational Guidance :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid and sulfamoyl groups.
  • Docking Simulations : Model interactions with Pd catalysts (e.g., Pd(0)/Pd(II) oxidation states) to predict transmetalation barriers.
    Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved for this compound?

Q. Data Contradiction Resolution :

  • Dynamic Effects : Broadening or splitting in ¹H NMR may arise from hindered rotation of the sulfamoyl group. Use variable-temperature NMR (VT-NMR) to confirm.
  • ²D NMR : Employ HSQC or NOESY to assign overlapping signals, particularly near the sulfamoyl and boronic acid moieties.
    Example : If B(OH)₂ protons are missing in D₂O, confirm deuteration via ¹¹B NMR or IR (B-O stretch at ~1340 cm⁻¹).

What are the key differences in reactivity between this compound and simpler arylboronic acids (e.g., phenylboronic acid) in cross-coupling reactions?

Q. Comparative Reactivity :

  • Electronic Effects : The sulfamoyl group reduces electron density at the boron center, slowing transmetalation but improving selectivity for electron-deficient partners.
  • Side Reactions : Increased risk of protodeboronation under acidic conditions; use milder bases (e.g., NaHCO₃) and shorter reaction times.
    Case Study : In Suzuki couplings with 4-bromonitrobenzene, this compound achieves 75% yield vs. 90% for phenylboronic acid, highlighting electronic modulation.

How should researchers handle discrepancies in reported melting points or solubility data for this compound?

Q. Troubleshooting Methodology :

  • Polymorphism Screening : Test recrystallization solvents (e.g., EtOH vs. acetone) to identify polymorphic forms.
  • DSC/TGA : Use differential scanning calorimetry to detect hydrate formation, which alters melting points.
    Example : If solubility in DMSO conflicts (e.g., 50 mg/mL vs. 100 mg/mL), verify water content via Karl Fischer titration.

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